molecular formula C19H18BrNO6 B2865982 Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate CAS No. 692275-42-6

Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B2865982
CAS No.: 692275-42-6
M. Wt: 436.258
InChI Key: TUAWOJJMFTWFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate is a benzoate ester derivative featuring a bromo-formyl-methoxy-substituted phenoxyacetyl group linked via an amide bond to the para position of the ethyl benzoate core. This compound is characterized by its multifunctional structure, including a bromine atom (electron-withdrawing), formyl group (reactive aldehyde), and methoxy group (electron-donating).

Properties

IUPAC Name

ethyl 4-[[2-(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO6/c1-3-26-19(24)13-4-6-14(7-5-13)21-17(23)11-27-18-15(20)8-12(10-22)9-16(18)25-2/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAWOJJMFTWFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate, with the CAS number 692275-42-6, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18BrNO6
  • Molar Mass : 436.25 g/mol
  • LogP : 4.24 (predicted), indicating moderate lipophilicity which can influence its bioavailability and interaction with biological membranes .

Structural Representation

The compound features a complex structure characterized by a benzene ring substituted with various functional groups, which are believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Properties : The presence of methoxy groups in the structure may confer antioxidant properties, which could mitigate oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial effects, suggesting that this compound may also possess such properties.

Efficacy Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines:

Cell Line IC50 (µM) Mechanism Observed
HeLa (cervical cancer)15.0Induction of apoptosis through caspase activation
MCF-7 (breast cancer)12.5Cell cycle arrest at G2/M phase
A549 (lung cancer)20.0Inhibition of cell migration

These results indicate a promising profile for anticancer activity, particularly against cervical and breast cancer cell lines.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the structure of this compound and evaluated their anticancer properties. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines, with an emphasis on its ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of derivatives similar to this compound. The study found that certain analogs exhibited activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes: The target compound and analogs (e.g., triazine derivatives , hexenoates ) are synthesized via nucleophilic substitutions or metal-catalyzed reactions, often using bases like K₂CO₃ or catalysts like MgBr₂.
  • Reactivity : The formyl group in the target compound is a reactive site for condensation reactions (e.g., Schiff base formation), whereas bromo substituents enable cross-coupling (e.g., Suzuki reactions).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.